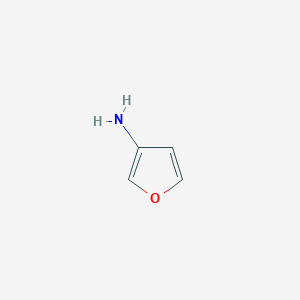

Furan-3-amine

描述

Historical Context of Furan-Derived Amines in Organic Synthesis

The study of furan (B31954) and its derivatives dates back to the 18th and 19th centuries. wikipedia.org The first furan derivative, 2-furoic acid, was described in 1780, and furfural (B47365) was reported in 1831. wikipedia.org Furan itself was first prepared in 1870. wikipedia.org The development of synthetic methods for furan derivatives, such as the Feist-Benary synthesis and the Paal-Knorr synthesis, paved the way for the exploration of their chemical properties and applications. wikipedia.orgderpharmachemica.com Amination of furan compounds, a key step in producing furan-derived amines, has been a subject of extensive research, with various methods developed for their synthesis. researchgate.netmdpi.com

Significance of Furan-3-amine as a Core Heterocyclic Scaffold in Contemporary Chemistry

This compound serves as a crucial heterocyclic scaffold in modern chemistry due to its ability to be readily functionalized. The amino group can undergo reactions such as nucleophilic substitution, while the furan ring can participate in electrophilic substitution and cycloaddition reactions. This versatility allows for the construction of complex molecular architectures. Furan-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound and its derivatives attractive targets for drug discovery. royalsocietypublishing.orgijabbr.comutripoli.edu.ly

Overview of Key Research Trajectories in this compound Chemistry

Current research on this compound is focused on several key areas, including the development of novel synthetic methodologies, the exploration of its reactivity, and the investigation of the biological and material properties of its derivatives.

Synthesis: Researchers are continuously developing more efficient and selective methods for the synthesis of this compound and its derivatives. One notable method involves the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives to form furan-3(2H)-imine scaffolds. royalsocietypublishing.orgnih.gov This process involves a 1,4-addition followed by an intramolecular cyclization. royalsocietypublishing.orgnih.govresearchgate.net Other strategies include the direct amination of furan rings and the reduction of nitrofurans.

Reactivity and Applications: The chemical reactivity of this compound is a central area of investigation. Key reactions include:

Oxidation: Can be oxidized to form furan-3-carboxylic acid.

Reduction: Can be reduced to form furan-3-methanol.

Substitution: The furan ring can undergo electrophilic substitution, primarily at the 2-position.

These reactions enable the synthesis of a diverse range of derivatives with potential applications in various fields.

Medicinal Chemistry: Derivatives of this compound are being explored for their potential as therapeutic agents. Research has shown that some derivatives exhibit antimicrobial and anticancer activities. For instance, certain furan derivatives have been investigated for their ability to inhibit bacterial cell wall synthesis or induce apoptosis in cancer cells. The furan scaffold is present in a number of commercially available drugs, highlighting its importance in medicinal chemistry. ijabbr.comutripoli.edu.ly

Materials Science: In materials science, this compound and its derivatives are used as building blocks for the synthesis of novel polymers and organic materials with specific electronic and optical properties. smolecule.comsolubilityofthings.com For example, dibenzo[b,d]this compound is utilized in the creation of optoelectronic materials like organic semiconductors.

Structure

3D Structure

属性

IUPAC Name |

furan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGLENOZWVKNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601511 | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-69-9 | |

| Record name | 3-Furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Furan 3 Amine and Its Derivatives

Strategies for Furan (B31954) Ring Functionalization at the C-3 Position

The functionalization of the furan nucleus at the C-3 position is often complicated by the inherent reactivity patterns of the furan ring, which typically favor substitution at the C-2 and C-5 positions. Overcoming this regiochemical preference requires specialized synthetic strategies. Methodologies have been developed that introduce the desired amino functionality either by modifying a furan precursor or by constructing the heterocyclic ring with the amine group already positioned at C-3. These approaches include advanced catalytic systems and sophisticated cyclization reactions that provide controlled access to the 3-aminofuran core structure.

Catalytic methods offer efficient and selective pathways to furan-3-amine derivatives. These strategies often leverage transition metals to facilitate transformations that would otherwise be difficult to achieve. Key catalytic approaches include the reductive amination of furan-based carbonyl compounds and multicomponent reactions that assemble the substituted furan ring in a single step.

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. encyclopedia.pub The process involves the condensation of a carbonyl group with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then hydrogenated in situ to yield the final amine. nih.govmdpi.com This protocol has been applied to biomass-derived furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to produce the corresponding furfurylamines. nih.govmdpi.com

A variety of heterogeneous catalysts have been investigated to improve the efficiency and selectivity of this transformation. mdpi.com While noble metals like rhodium and ruthenium show high activity, significant research has focused on developing robust non-noble metal catalysts. nih.govmdpi.com Nickel and cobalt-based catalysts, in particular, have been used for the industrial-scale conversion of furfural to furfurylamine (B118560). nih.gov The choice of catalyst and support material is crucial; for instance, Ru/Nb₂O₅ has demonstrated high yields in the reductive amination of furfural, attributed to the low electron density of ruthenium on the positively charged niobium pentoxide surface. mdpi.com

| Furanic Precursor | Catalyst | Amine Source | Yield (%) | Reference |

|---|---|---|---|---|

| Furfural (FF) | Ru/Nb₂O₅ | NH₃ | 99 | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Ni/SBA-15 | NH₃ | ~90 | mdpi.com |

| Furfural (FF) | Ru-PVP/HAP | Aqueous NH₃ | 60 | nih.gov |

| Diformylfuran (DFF) | Raney Ni | Aliphatic Amines | N/A | nih.gov |

Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. beilstein-journals.org Specifically, Gold(III) catalysts have been shown to be highly effective in promoting three-component coupling reactions (TCC) to produce highly substituted furan derivatives. nih.gov An efficient cascade transformation has been developed that involves the coupling of phenylglyoxal (B86788) derivatives, secondary amines, and terminal alkynes. nih.gov

This methodology allows for the rapid assembly of the furan core with diverse substitution patterns in a single operational step. nih.gov The reaction proceeds under mild conditions and demonstrates the ability of gold catalysts to orchestrate complex bond-forming sequences. nih.govacs.org The versatility of this approach enables the synthesis of a library of furan derivatives, highlighting the power of gold-catalyzed multicomponent reactions in modern organic synthesis. nih.govcsic.es

| Phenylglyoxal Derivative | Amine | Alkyne | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylglyoxal | Morpholine | Phenylacetylene | 92 | nih.gov |

| Phenylglyoxal | Piperidine (B6355638) | Phenylacetylene | 90 | nih.gov |

| 4-Methoxyphenylglyoxal | Morpholine | Phenylacetylene | 85 | nih.gov |

| Phenylglyoxal | Morpholine | 1-Hexyne | 78 | nih.gov |

An alternative to functionalizing a pre-formed furan ring is to construct the heterocycle through a cyclization reaction that directly installs the amino group at the C-3 position. These methods often involve domino or tandem reaction sequences, providing a high degree of atom economy and structural complexity from simple starting materials.

A novel and efficient method for generating spiro furan-3(2H)-imine derivatives has been established through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. royalsocietypublishing.orgnih.gov This transformation proceeds in a single step via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl moiety. royalsocietypublishing.orgroyalsocietypublishing.org This initial addition is followed by a subsequent intramolecular cyclization, which is mediated by a tertiary alcohol, to produce the desired spiro furan-3(2H)-imine product. royalsocietypublishing.orgresearchgate.net

This synthetic strategy is notable for its efficiency and has been used to produce a range of spiro compounds with yields between 56% and 94%. royalsocietypublishing.org The reaction is rapid, often completing within half an hour for certain substrates. royalsocietypublishing.org

| α,β-Unsaturated Ketone | Aniline Derivative | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexyl-substituted α,β-unsaturated ketone | 4-Aminophenol | 91-94 | royalsocietypublishing.org |

| Generic α,β-unsaturated ketone | Aniline | 56 | royalsocietypublishing.org |

The Thorpe-Ziegler cyclization is a classical method for forming rings via the intramolecular condensation of dinitriles. A modified version of this reaction has been developed as part of an atom-economical, domino approach to synthesize 3-aminofurans and their thiophene (B33073) analogues. iitrpr.ac.inx-mol.comcolab.ws

This protocol begins with a conjugate addition of an alcohol (for furans) or a thiol (for thiophenes) to an alkynenitrile bearing an electron-withdrawing group at the α-position. iitrpr.ac.in The resulting intermediate then undergoes the modified Thorpe-Ziegler cyclization to furnish the final 3-aminofuran or 3-aminothiophene product. iitrpr.ac.inx-mol.com This operationally simple strategy provides rapid access to a library of these valuable heterocyclic compounds in moderate to good yields. iitrpr.ac.in The synthesis of pyrrole (B145914) derivatives can also be achieved using similar Thorpe-Ziegler based strategies. colab.wscore.ac.uk

| Starting Material Type | Nucleophile | Resulting Heterocycle | Key Reaction Step | Reference |

|---|---|---|---|---|

| Alkynenitrile | Alcohols | 3-Aminofuran | Modified Thorpe-Ziegler Cyclization | iitrpr.ac.in |

| Alkynenitrile | Thiols | 3-Aminothiophene | Modified Thorpe-Ziegler Cyclization | iitrpr.ac.in |

| [(Phenylamino)methylidene]propanedinitrile | α-Halo compounds | 4-Amino-1H-pyrrole-3-carbonitriles | Thorpe-Ziegler Cyclization | core.ac.uk |

Nucleophilic Addition and Substitution Reactions in 3-Amino Furan Synthesis

Nucleophilic addition and substitution reactions represent a cornerstone in the synthesis of 3-aminofuran scaffolds. These methods often involve the construction of the furan ring through cyclization following a key nucleophilic attack.

An atom-economical approach for the synthesis of 3-aminofurans involves the conjugate addition of alcohols and thiols to alkynenitriles that possess electron-withdrawing groups at the α-position. This reaction is typically followed by a modified Thorpe-Ziegler cyclization. researchgate.netx-mol.com This method provides a rapid and operationally simple route to a library of 3-aminofuran and 3-aminothiophene derivatives. researchgate.netx-mol.com The electrophilic nature of alkynenitriles makes them versatile building blocks for constructing various carbo- and heterocycles. researchgate.net The 1,4-conjugate addition, or Michael addition, of nucleophiles to activated alkynes is a historically significant organic transformation. researchgate.netbham.ac.uk The efficiency of these reactions can be highly dependent on the specific reaction conditions, including catalysts and solvents. researchgate.netbham.ac.uk

A general strategy for the synthesis of 5-substituted 3-aminofuran-2-carboxylates utilizes the conjugate addition of alcohols to bifunctional alkynenitriles. researchgate.net This approach is considered atom-economical and leads to the formation of the desired products in a one-pot manner. researchgate.net

Table 1: Synthesis of 3-Aminofurans via Conjugate Addition to Alkynenitriles

| Nucleophile | Alkynenitrile Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Alcohols | Alkynenitriles with EWG | Modified Thorpe-Ziegler cyclization | 3-Aminofuran derivatives | Not specified | researchgate.net |

| Various Thiols | Alkynenitriles with EWG | Modified Thorpe-Ziegler cyclization | 3-Aminothiophene derivatives | Not specified | researchgate.net |

The direct introduction of an amino group onto a pre-existing furan or furanone ring is a highly desirable and straightforward approach to synthesizing 3-aminofuran derivatives.

One method involves the reaction of furan with ammonia in the presence of a suitable catalyst to yield this compound. Another common strategy is the reduction of 3-nitrofurans to the corresponding amines.

A significant advancement in this area is the direct C(sp²)–H amination of 2-furanones under metal-free conditions. This intermolecular C–H to C–N conversion provides rapid access to 4-amino-2-furanone derivatives. The proposed mechanism for this transformation involves a double-Michael-addition intermediate. nih.govresearchgate.netacs.orgpku.edu.cnfigshare.com

Furthermore, furan-3(2H)-imine scaffolds can be synthesized from the reaction of α,β-unsaturated ketones with aniline derivatives. This process begins with a 1,4-addition of the aniline, followed by an intramolecular cyclization mediated by a tertiary alcohol, leading to the furan-3(2H)-imine structure. nih.govroyalsocietypublishing.orgnih.gov However, the synthesis of furan-3(2H)-imines from furan-3(2H)-ones and amines can be challenging due to the reduced electrophilicity of the carbonyl group in the furan-3(2H)-one. nih.govroyalsocietypublishing.org

Table 2: Direct Amination of Furan and Furanone Derivatives

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Furan | Ammonia | Catalyst | This compound | Not specified | |

| 3-Nitrofuran | Reducing agent | Not specified | This compound | Not specified | |

| 2-Furanones | Various Amines | Metal-free, Redox pathway | 4-Amino-2-furanone derivatives | Not specified | nih.govacs.org |

| α,β-Unsaturated Ketones | Aniline derivatives | Intramolecular cyclization | Furan-3(2H)-imine scaffold | Up to 94% | royalsocietypublishing.org |

Photochemical Approaches to Furan-Amine Linkages

Photochemical methods offer unique pathways for the formation of C-N bonds and the synthesis of complex molecules under mild conditions. While direct photochemical amination of furan itself is not widely reported, related photochemical reactions can be employed to generate precursors or analogous structures.

For instance, photochemical approaches are utilized in desaturative coupling reactions of saturated heterocyclic ketones with amines to produce aminated heteroaromatics. researchgate.net This process operates under mild photochemical conditions and is compatible with a variety of complex amines. researchgate.net Although not a direct amination of furan, this method highlights the potential of photochemistry in accessing aminated heterocyclic systems.

The photolysis of quaternary ammonium (B1175870) salts of benzhydrylamine and 9-aminofluorene (B152764) has been studied to generate tertiary amines, demonstrating a photochemical route to amine release. researchgate.net Furthermore, the reactivity of tertiary amines in photochemical systems is complex and can lead to the formation of reactive intermediates like α-amino radicals and iminium ions through processes such as single-electron oxidation. acs.org

Photocatalytic reactions of acceptor/acceptor diazoalkanes with terminal alkynes, proceeding through a triplet carbene intermediate, have been shown to produce furan heterocycles under mild conditions. researchgate.net While this does not directly form a furan-amine, it showcases a photochemical furan synthesis that could potentially be adapted.

Regioselective and Stereoselective Synthesis of this compound Scaffolds

The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted furan-3-amines, as the position and spatial orientation of the amino group and other substituents dictate the molecule's properties and biological activity.

Achieving regioselectivity in the synthesis of furan-3-amines is a significant challenge. The introduction of the amino group at the C-3 position often requires carefully designed strategies.

One approach involves the use of β-enamino-α,β-unsaturated ketones, which can cyclize to form furan-3(2H)-imines. nih.gov Another method utilizes a copper-catalyzed three-component reaction of a sulfonyl azide (B81097), phenylacetylene, and a β-ketoester to produce 4-arylsulfonylimino-4,5-dihydrofurans. nih.gov

A highly regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides has been achieved through an In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides. rsc.org This methodology demonstrates excellent control over the substitution pattern on the resulting furan ring. rsc.org

The synthesis of fused furans via a decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones has been shown to proceed with complete regioselectivity. researchgate.net Similarly, a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones and 4-hydroxy-6-methylpyridin-2(1H)-one provides access to furo[3,2-c]pyran-4-ones and furo[3,2-c]pyridin-4(5H)-ones. bohrium.com

Table 3: Regioselective Synthesis of this compound Derivatives and Analogs

| Starting Materials | Catalyst/Reagents | Product | Regioselectivity | Reference |

| 1,4-Naphthoquinones, β-Ketoamides | In(OTf)₃ | Naphtho[1,2-b]furan-3-carboxamides | High | rsc.org |

| α,β-Alkenyl Carboxylic Acids, Cyclic Ketones | Cu(II) | Fused Furans | Complete | researchgate.net |

| Propargylamines, 4-Hydroxy-2H-pyran-2-ones | Not specified | Furo[3,2-c]pyran-4-ones | High | bohrium.com |

Diastereoselective cycloaddition reactions are powerful tools for constructing the furan ring with defined stereochemistry. The Diels-Alder reaction, in particular, has been employed for this purpose.

Furan derivatives can undergo diastereoselective Diels-Alder reactions with various dienophiles. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, solvent, and temperature. mdpi.com Generally, for furan/alkene cycloadditions, the exo isomer is thermodynamically more stable, while the endo isomer is kinetically favored. mdpi.com

A copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones allows for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org

Intramolecular [4+3] cycloadditions of nitrogen-tethered epoxy enolsilanes with furan generate bis-heteroatomic polycyclic adducts containing piperidine moieties. polyu.edu.hk The diastereoselectivity of these cycloadditions can be influenced by the protecting group on the nitrogen atom in the tether. polyu.edu.hk Similarly, diastereoselective intramolecular [4+3] cycloadditions of nitrogen-stabilized oxyallyl cations derived from N-sulfonyl-substituted allenamides have been developed. nih.gov

Table 4: Diastereoselective Cycloadditions for Furan-Amine Structures

| Reaction Type | Substrates | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| Cascade Cyclization | Enaminones, N-Tosylhydrazones | Copper catalyst | 2-Amino-3-trifluoromethyl-2H-furans | Single diastereomers | rsc.org |

| Intramolecular [4+3] Cycloaddition | Nitrogen-tethered epoxy enolsilanes, Furan | Silyl (B83357) triflate catalysis | Bis-heteroatomic polycyclic adducts | Up to 4:1 dr | polyu.edu.hk |

| Intramolecular [4+3] Cycloaddition | N-Sulfonyl-substituted allenamides, Furan | DMDO | Cycloadducts | Single diastereomers | nih.gov |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of valuable heterocyclic compounds like this compound and its derivatives. These principles advocate for the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes to minimize waste and environmental impact. acs.orgsigmaaldrich.comrroij.com The application of these principles to the synthesis of the this compound scaffold is a significant area of research, aiming to develop more sustainable and economical production methods.

Aqueous and Solvent-Free Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. acs.org Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. rug.nl Alternatively, performing reactions under solvent-free conditions represents an even more environmentally friendly approach, often leading to higher reaction rates and easier product isolation.

Recent research has demonstrated the feasibility of synthesizing this compound derivatives in aqueous media. For instance, the Diels-Alder reaction of various 5-methyl-3-aminofurans with methyl acrylate (B77674) proceeds readily in water. researchgate.netresearchgate.net These reactions exhibit exclusive regiochemistry and the resulting enamine cycloadducts can be easily hydrolyzed to yield 7-oxabicyclo[2.2.1]heptanones, which are valuable synthetic intermediates. researchgate.netresearchgate.net The use of water as a solvent not only aligns with green chemistry principles but can also enhance reaction rates and selectivity due to hydrophobic effects and hydrogen bonding. rug.nl

Solvent-free conditions have also been successfully employed for the synthesis of 3-aminofurans. A notable example is the one-pot, three-component reaction of glyoxal, a lactam, and a phenolic nucleophile catalyzed by calcium. rsc.org This method proceeds without any solvent, offering a high atom economy and a broad substrate scope for the synthesis of diverse 3-aminofuran derivatives. rsc.org The reaction is believed to proceed through an in-situ generated C,N-diacyliminium ion, which then undergoes a formal [3+2] annulation with the phenol. rsc.org

Table 1: Examples of Aqueous and Solvent-Free Synthesis of this compound Derivatives

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| 5-Methyl-3-(N-methylamino)furan and Methyl acrylate | Water, 100°C, 12 h | 7-Oxabicyclo[2.2.1]heptanone | 75 | researchgate.net |

| 5-Methyl-3-(N-benzylamino)furan and Methyl acrylate | Water, 100°C, 12 h | 7-Oxabicyclo[2.2.1]heptanone | 82 | researchgate.net |

| Glyoxal, 2-Pyrrolidinone, and Phenol | Calcium carbide, 80°C, 4h, Solvent-free | 3-Aminofuran derivative | 85 | rsc.org |

| Glyoxal, ε-Caprolactam, and 2-Naphthol | Calcium carbide, 80°C, 4h, Solvent-free | 3-Aminofuran derivative | 88 | rsc.org |

Development of Recyclable Catalytic Systems

The development of catalytic systems that can be easily recovered and reused is another key aspect of green chemistry, as it reduces waste and lowers production costs. acs.org In the context of this compound synthesis, significant progress has been made in designing recyclable catalysts.

One such system involves the use of copper(I) iodide (CuI) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) for the one-pot, three-component synthesis of 3-aminofurans from 2-ketoaldehydes, secondary amines, and terminal alkynes. rsc.orgresearchgate.net Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability, and they can facilitate catalyst recycling. informahealthcare.com In this particular system, the 3-aminofuran product can be easily separated by extraction with diethyl ether, and the CuI/[bmim][PF6] system can be reused multiple times with only a slight decrease in catalytic activity. rsc.org A similar system using copper(I) cyanide (CuCN) in [bmim][PF6] has also been reported for the synthesis of related nitrogen-containing heterocycles, highlighting the versatility of this approach. informahealthcare.comtandfonline.com

The reusability of these catalytic systems is a significant advantage over traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. The ability to perform multiple reaction cycles with the same catalyst not only makes the process more economical but also minimizes the environmental burden associated with catalyst waste.

**Table 2: Recyclability of the CuI/[bmim][PF6] Catalytic System in the Synthesis of a 3-Aminofuran Derivative***

| Cycle | Yield (%) |

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

| 4 | 88 |

| 5 | 86 |

| 6 | 85 |

| Data adapted from a study on the one-pot, three-component reaction of phenylglyoxal, morpholine, and phenylacetylene. rsc.org |

Chemical Reactivity and Transformational Pathways of Furan 3 Amine

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring and Amino Group

The chemical behavior of furan-3-amine is dictated by the electronic properties of both the furan ring and the amino substituent. The oxygen heteroatom in the furan ring donates electron density into the ring through resonance, while the amino group is also a strong electron-donating group. This electronic profile governs the regioselectivity and reactivity in various reactions.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is highly activated towards electrophilic substitution due to the electron-donating nature of the amino group. This increased nucleophilicity makes the ring susceptible to attack by electrophiles. Theoretical studies and experimental evidence suggest that electrophilic attack occurs preferentially at the C2 and C5 positions, which are ortho and para to the amino group, respectively. uomustansiriyah.edu.iq The stability of the resulting cationic intermediate, often referred to as a sigma complex, determines the regiochemical outcome. uomustansiriyah.edu.iq Attack at the C2 position leads to a more stable intermediate, stabilized by three resonance structures, compared to the intermediate formed from attack at the C4 position, which is stabilized by only two resonance structures. uomustansiriyah.edu.iq

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Due to the high reactivity of the furan ring, these reactions often proceed under mild conditions. For instance, bromination can be achieved at low temperatures. wikipedia.org

Nucleophilic Reactivity of the Exocyclic Amine Functionality

The exocyclic amino group of this compound exhibits typical nucleophilic behavior, readily reacting with a variety of electrophiles. vulcanchem.com This reactivity is fundamental to its use as a synthetic intermediate. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Key reactions involving the amine's nucleophilicity include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine intermediate, which is subsequently reduced to a secondary or tertiary amine. vulcanchem.com

Formation of Schiff Bases: Reaction with aldehydes and ketones to form imines, which are versatile intermediates in their own right. vulcanchem.com

The nucleophilicity of the amino group can be influenced by the electronic nature of the furan ring. While the ring is electron-rich, the nitrogen's lone pair is also delocalized into the aromatic system to some extent, which can slightly temper its nucleophilicity compared to a simple alkyl amine. libretexts.org

Oxidation and Reduction Chemistry of this compound

The this compound molecule contains moieties susceptible to both oxidation and reduction, allowing for selective transformations to access valuable derivatives such as furan-3-carboxylic acids and furan-3-methanols.

Controlled Oxidation to Furan-3-carboxylic Acid Derivatives

The oxidation of furan derivatives can be complex, often leading to ring-opening products like maleic anhydride (B1165640) under harsh conditions. researchgate.net However, controlled oxidation can selectively target substituents on the furan ring. While direct oxidation of the amino group can be challenging, a common strategy involves the transformation of the amino group into a more stable precursor that can then be converted to a carboxylic acid.

A synthetic route to furan-3-carboxylic acid involves the use of a precursor like 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This intermediate can be aromatized to 3-trichloroacetylfuran, and subsequent nucleophilic displacement of the trichloromethyl group with hydroxide (B78521) leads to the formation of furan-3-carboxylic acid. researchgate.net Furan-3-carboxylic acid itself is a natural product found in Corynebacterium. chemfaces.com

| Precursor | Reagents | Product | Yield |

| 3-Trichloroacetylfuran | 1. NaOH, refluxing benzene (B151609) 2. Acid workup | Furan-3-carboxylic acid | 70% researchgate.net |

This table illustrates a synthetic route to furan-3-carboxylic acid from a precursor, highlighting the reagents and resulting yield.

Selective Reduction to Furan-3-methanol Derivatives

The reduction of furan derivatives can target either the furan ring or its substituents. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding dihydrofurans and ultimately tetrahydrofurans. wikipedia.org However, for the synthesis of furan-3-methanol, the selective reduction of a carbonyl group at the 3-position is the more common approach. georganics.skgeorganics.sk

Furan-3-methanol is typically prepared by the reduction of furan-3-carboxylic acid or its ester or aldehyde derivatives. georganics.skgeorganics.sk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). google.com

| Starting Material | Reducing Agent | Product |

| Furan-3-carboxylic acid | LiAlH₄ | Furan-3-methanol |

| Furan-3-carbaldehyde | NaBH₄ | Furan-3-methanol |

| Methyl furan-3-carboxylate | LiAlH₄ | Furan-3-methanol |

This table outlines common starting materials and reducing agents used for the synthesis of furan-3-methanol.

Cycloaddition Reactions and Pericyclic Processes Involving this compound

Furan and its derivatives can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org The reactivity of the furan ring in these reactions is influenced by the nature of its substituents. Electron-donating groups, such as the amino group in this compound, enhance the reactivity of the furan as a diene. rsc.org This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org

Computational studies have shown that the presence of an amino group at the 3-position of the furan ring significantly enhances the rate of Diels-Alder reactions compared to unsubstituted furan. rsc.org The reaction of N,N-dimethylthis compound with maleic anhydride, for example, proceeds with a lower activation barrier than the corresponding reaction with furan itself. rsc.org This increased reactivity is attributed to both stronger orbital interactions and a lower strain energy in the transition state. rsc.org

The regioselectivity of the cycloaddition is also influenced by the position of the amino group. The resulting 7-oxabicyclo[2.2.1]heptene adducts are valuable intermediates in the synthesis of complex molecules. researchgate.net For instance, intramolecular Diels-Alder reactions of aminofurans have been utilized to construct indole (B1671886) scaffolds. pitt.edu

| Diene | Dienophile | Key Finding |

| N,N-dimethylthis compound | Maleic anhydride | Enhanced reactivity and higher asynchronicity in the transition state compared to furan. rsc.org |

| 5-methyl-3-aminofuran derivative | Allene | Successful cycloaddition to form an indole derivative at a relatively low temperature (50 °C). pitt.edu |

This table summarizes key findings from studies on the cycloaddition reactions of this compound derivatives.

Diels-Alder Reactions with Amine-Substituted Furans

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been explored with this compound derivatives. The reactivity and selectivity of these reactions are significantly influenced by the electronic nature of the substituents on the furan ring. researchgate.net

Computational studies have shown that the presence of a strong electron-donating group, such as an amino group, on the furan ring increases the reactivity of the system in Diels-Alder reactions. researchgate.net For instance, N,N-dimethylthis compound exhibits enhanced reactivity compared to unsubstituted furan. rsc.org This increased reactivity is attributed to a combination of a less destabilizing Pauli repulsion and lower strain due to higher asynchronicity in the transition state. rsc.org

The regioselectivity of Diels-Alder reactions involving amine-substituted furans is also noteworthy. In reactions with various dienophiles, 5-methyl-3-aminofurans have been shown to undergo facile Diels-Alder reactions with exclusive regiochemistry. researchgate.net Similarly, the cycloaddition of methyl 5-aminofuroate with various dienophiles proceeds with high regioselectivity, where the electron-withdrawing group of the dienophile is located ortho to the amino group in the resulting aniline (B41778) derivative. acs.orgcapes.gov.br This selectivity is rationalized by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the furan-amine and the lowest unoccupied molecular orbital (LUMO) of the dienophile is most favorable. capes.gov.br

The reaction conditions, including the solvent, can also play a crucial role. For example, Diels-Alder reactions of 5-methyl-3-aminofurans with methyl acrylate (B77674) have been successfully carried out in aqueous media, leading to high yields of the corresponding 7-oxabicyclo[2.2.1]heptanones after hydrolysis of the initial enamine cycloadducts. researchgate.netresearchgate.net

| Diene | Dienophile | Product Type | Key Findings |

| 5-Methyl-3-aminofurans | Methyl acrylate | 7-Oxabicyclo[2.2.1]heptanones | Facile reaction in aqueous media with exclusive regiochemistry and high yields. researchgate.netresearchgate.net |

| Methyl 5-aminofuroate | Various dienophiles | Polysubstituted anilines | High regioselectivity with the electron-withdrawing group ortho to the amino group. acs.orgcapes.gov.br |

| N,N-Dimethylthis compound | Maleic anhydride | Cycloadduct | Enhanced reactivity compared to furan due to electronic effects. rsc.org |

Bioinspired Furan-Thiol-Amine Multicomponent Reactions for Heterocycle Synthesis

Inspired by biological processes, a one-pot multicomponent reaction (MCR) involving furans, thiols, and amines has been developed for the synthesis of stable pyrrole (B145914) heterocycles. researchgate.netnih.gov This reaction, termed the Furan-Thiol-Amine (FuTine) reaction, mimics enzymatic pathways to construct complex molecules in a single step under physiological conditions. researchgate.netnih.gov

The proposed mechanism involves the initial oxidation of the furan to generate cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This reactive intermediate then undergoes a 1,4-addition with a thiol, followed by trapping with an amine. researchgate.netnih.gov Subsequent rearrangement and aromatization lead to the formation of an N-pyrrole heterocycle. researchgate.netnih.gov

This MCR is highly versatile and tolerates a wide range of functional groups on all three components, including acids, alcohols, alkynes, amides, and esters. researchgate.netnih.govresearchgate.net The reaction has been successfully applied to the synthesis of various small N-pyrrole molecules with good yields. researchgate.netnih.gov Furthermore, the resulting pyrrole provides a reactive handle for further functionalization, allowing for the introduction of diverse payloads. researchgate.netnih.gov

The FuTine reaction has demonstrated significant potential in bioconjugation and protein modification. It has been used for the selective and irreversible labeling of peptides and proteins, the synthesis of macrocyclic and stapled peptides, and the dual modification of proteins with different fluorophores. researchgate.netnih.govresearchgate.net

| Furan Component | Thiol Component | Amine Component | Product | Key Features |

| Furan | Thioglycolic acid | Aniline | N-Aryl-3-thiopyrrole | One-pot synthesis, good yields, broad substrate scope. researchgate.netresearchgate.net |

| 2-Furylalanine-containing peptides | Cysteine | Lysine | N-Pyrrole modified peptides | Chemoselective modification of peptides and proteins. researchgate.netresearchgate.net |

Derivatization Strategies for Advanced Functionalization of this compound

Derivatization is a common strategy to enhance the analytical detection and characterization of molecules. For this compound and its derivatives, this can involve converting the compound into a form that is more amenable to techniques like gas chromatography-mass spectrometry (GC-MS) or that exhibits enhanced spectroscopic properties. chromatographyonline.com

For instance, acylation of the amino group can improve the volatility and thermal stability of the compound for GC analysis. chromatographyonline.comnih.gov The introduction of a chromophore or fluorophore through derivatization can significantly enhance detection by UV-Vis or fluorescence spectroscopy. chromatographyonline.com Dansylation, the reaction with dansyl chloride, is a classic example used for amines to produce highly fluorescent derivatives. chromatographyonline.com

While specific studies on the analytical derivatization of this compound are not extensively detailed in the provided results, general principles of amine derivatization are applicable. The reaction of this compound with reagents like O-benzylhydroxylamine has been used to derivatize related furan-derived DNA adducts for sensitive detection by mass spectrometry. nih.gov

The amino group of this compound is a key site for functionalization through acylation, alkylation, and silylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule and for building more complex structures.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. google.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. vulcanchem.com For example, piperidin-4-amine can be acylated with furan-3-carbonyl chloride in the presence of triethylamine. vulcanchem.com Acylation can also serve as a protective strategy for the amino group during subsequent reactions.

Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines. This can be achieved using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine. vulcanchem.com

Silylation: Silylation of amines, including this compound, can be accomplished using silylating agents like trialkylsilyl halides or hydrides. These reactions can be catalyzed by transition metals or Lewis acids. acs.orgresearchgate.net Silylation is often used to protect the amine group or to introduce a silyl (B83357) group as a reactive handle for further transformations, such as cross-coupling reactions. researchgate.netresearchgate.net

| Reaction Type | Reagent(s) | Product |

| Acylation | Acyl chloride, anhydride | Amide google.com |

| Alkylation | Alkyl halide, aldehyde/ketone + reducing agent | Secondary/tertiary amine vulcanchem.com |

| Silylation | Silyl halide, silyl hydride | Silylated amine acs.orgresearchgate.net |

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlumenlearning.comlibretexts.org

The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. lumenlearning.comlibretexts.org A pH around 5 is generally most effective. lumenlearning.com

The synthesis of furan-3(2H)-imine scaffolds has been achieved through the reaction of α,β-unsaturated ketones with aniline derivatives. royalsocietypublishing.orgroyalsocietypublishing.org The reaction proceeds via a 1,4-addition of the aniline followed by intramolecular cyclization. royalsocietypublishing.orgroyalsocietypublishing.org High yields of the furan-3(2H)-imine products have been reported with short reaction times.

These imine derivatives are valuable intermediates in organic synthesis. For instance, they can be used in the preparation of various heterocyclic compounds. ajrconline.org

Advanced Spectroscopic and Computational Analysis of Furan 3 Amine

Spectroscopic Characterization Methodologies in Furan-3-amine Research

Spectroscopic methods are indispensable tools for the structural characterization of this compound, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For ¹H NMR, the protons on the furan (B31954) ring are expected to appear in the aromatic region of the spectrum. The amine protons would likely be observed as a broad singlet, with a chemical shift that can be influenced by solvent and temperature. vulcanchem.com In the case of ¹³C NMR, the carbon atoms of the furan ring are predicted to have characteristic chemical shifts in the range of approximately 112-153 ppm. vulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | Aromatic region | C2: ~112-153 |

| H4 | Aromatic region | C3: ~112-153 (with amine) |

| H5 | Aromatic region | C4: ~112-153 |

| -NH₂ | Broad singlet (variable) | C5: ~112-153 |

Note: The data in this table is predictive and based on the analysis of similar furan derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₅NO), the exact mass can be calculated and compared with the experimental value obtained from HRMS analysis, typically using techniques like Electrospray Ionization (ESI). royalsocietypublishing.orgnih.gov This comparison provides unambiguous confirmation of the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C-H stretches of the aromatic furan ring, and the C-O-C stretch of the furan ether linkage.

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

| N-H stretching | 3300–3500 | Primary amine |

| C-H stretching | Aromatic region | Furan ring |

| C-O-C stretching | 1250–1300 | Furan ring |

Note: The data in this table is predictive and based on general spectroscopic data for furan and amine compounds.

Quantum Chemical Studies and Molecular Modeling of this compound

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic properties of molecules like this compound. DFT calculations can predict various molecular properties, including the distribution of electron density and the energies of molecular orbitals. vulcanchem.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For a related compound, 3-amino-4-(furan-2-yl)pyridine, DFT calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of 4.8 eV. vulcanchem.com While these values are not for this compound itself, they provide an estimation of the electronic characteristics that can be expected.

Table 3: Predicted DFT Parameters for a Furan-Amine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.12 |

| LUMO Energy | -1.32 |

| HOMO-LUMO Gap | 4.80 |

Note: The data in this table is for 3-amino-4-(furan-2-yl)pyridine and serves as an illustrative example. vulcanchem.com Analysis of the HOMO and LUMO electron density distributions can identify the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict the reactive behavior of molecules by mapping the charge distribution. researchgate.netuni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or deficient in electrons. uni-muenchen.de For this compound, the MESP map is crucial for understanding its sites for electrophilic and nucleophilic attack.

The map is generated by calculating the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net

In this compound, the MESP analysis would highlight a significant negative potential around the nitrogen atom of the amine group and the oxygen atom within the furan ring, identifying them as primary sites for interactions with electrophiles, such as protonation or hydrogen bonding. uni-muenchen.de The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them key sites for interaction with nucleophiles. This detailed charge mapping is instrumental in predicting the molecule's interaction with biological targets like proteins, where electrostatic complementarity is often a key determinant of binding.

Table 1: Predicted MESP Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

|---|---|---|

| Nitrogen Atom (Amine Group) | Strongly Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| Oxygen Atom (Furan Ring) | Negative (Yellow/Orange) | Nucleophilic / Hydrogen Bond Acceptor |

| Amine Hydrogens (-NH2) | Strongly Positive (Blue) | Electrophilic / Hydrogen Bond Donor |

| Furan Ring (π-system) | Moderately Negative | Site for π-π stacking interactions |

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems, including crystal packing and ligand-receptor binding. nih.govmdpi.com For this compound, understanding its NCI profile is essential for predicting its behavior in condensed phases and biological environments. Computational methods such as Reduced Density Gradient (RDG) analysis are employed to visualize and characterize these weak interactions. nih.gov

RDG analysis identifies NCIs in real space based on the electron density and its derivatives. nih.gov The resulting visualizations typically show large, low-density surfaces between interacting fragments. These surfaces are color-coded to differentiate between types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes. rsc.org

In the case of this compound, NCI analysis would reveal the dominant role of hydrogen bonding, with the amine group acting as a potent hydrogen bond donor and the nitrogen and furan oxygen atoms serving as acceptors. vulcanchem.com Furthermore, van der Waals forces, particularly π-π stacking involving the furan ring, would be identified as significant contributors to intermolecular association. These analyses provide a detailed picture of the forces governing how this compound molecules interact with each other and with other molecules, which is fundamental to materials science and drug design. nih.gov

Ab Initio and Semi-Empirical Methods in Conformational and Tautomeric Analysis

The structural flexibility of this compound is defined by its conformational and tautomeric possibilities. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound can exist in at least two tautomeric forms: the amine form (this compound) and the imine form (furan-3(2H)-imine). nih.govacs.org

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the relative stabilities of these tautomers. psu.edusouthampton.ac.uk Methods like MP2 and DFT functionals such as B3LYP, when combined with appropriate basis sets (e.g., 6-31G** or 6-311++G(d,p)), can provide accurate predictions of geometries and relative energies. psu.edusouthampton.ac.uk

Studies on related amino-substituted heterocycles have shown that while the amino tautomer is often more stable in the gas phase, the relative stability can be significantly influenced by the solvent environment. psu.edursc.org Computational models predict that the amine form of this compound is the more stable tautomer. The energy difference between tautomers is a critical parameter, as a low energy barrier suggests that both forms could coexist in equilibrium. acs.org

Table 2: Theoretical Relative Energies of this compound Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| This compound (Amino form) | B3LYP/6-311+G(d,p) | 0.00 (Reference) | Most Stable |

| Furan-3(2H)-imine (Imino form) | B3LYP/6-311+G(d,p) | +8.5 | Less Stable |

Note: Data are illustrative, based on typical computational results for similar heterocyclic amines.

Molecular Dynamics (MD) Simulations in Intermolecular Interactions and Biological Target Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of this compound, such as its interactions with solvent molecules or its binding to a biological target. researchgate.netulisboa.pt These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular events over time. acs.org

To study the binding of this compound to a protein, a simulation box is constructed containing the protein, the ligand (this compound), and explicit solvent molecules (typically water). nih.gov The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, OPLS-AA). ulisboa.ptacs.org The simulation can predict the preferred binding pose of the molecule within the protein's active site, identify key interacting amino acid residues, and estimate the binding free energy. nih.gov

For this compound, MD simulations could be used to explore its potential as an inhibitor of a specific enzyme. The simulations would reveal the stability of the ligand-protein complex, highlighting the crucial hydrogen bonds and hydrophobic interactions that anchor the molecule in the binding pocket. nih.govnih.gov This information is invaluable for structure-based drug design and for optimizing the affinity and selectivity of this compound derivatives.

Computational Approaches in Reaction Mechanism Elucidation for this compound Syntheses

Transition State Analysis and Energy Profiles

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry, particularly DFT, allows for the detailed elucidation of reaction pathways for the synthesis of molecules like this compound. auburn.edu This involves mapping the potential energy surface of the reaction, which connects reactants to products via transition states. researchgate.net

A transition state (TS) is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. clockss.org By locating the TS structure and calculating its energy, chemists can determine the activation energy (Ea) of the reaction step. A lower activation energy corresponds to a faster reaction rate.

For the synthesis of this compound derivatives, such as through a Paal-Knorr type reaction or an aza-Piancatelli rearrangement, DFT calculations can model each step: nucleophilic attack, cyclization, and dehydration. auburn.edursc.orgunirioja.es The computed energy profile reveals which step is the rate-determining step (the one with the highest energy barrier) and provides insight into the geometry of the unstable intermediates. unirioja.es

Table 3: Illustrative Activation Energies for a Hypothetical this compound Synthesis Step

| Reaction Step | Description | Calculated Activation Energy (Ea) in kcal/mol |

|---|---|---|

| Step 1: Nucleophilic Attack | Amine attacks a diketone precursor. | 15.2 |

| Step 2: Cyclization | Intramolecular ring formation. | 22.5 (Rate-determining) |

| Step 3: Dehydration | Elimination of a water molecule. | 12.8 |

Note: Data are representative values for multi-step heterocyclic synthesis based on computational literature. auburn.eduunirioja.es

Reaction Pathway Prediction and Optimization

Computational modeling not only explains known reactions but can also predict and optimize new synthetic routes. researchgate.net For this compound, several synthetic strategies exist, including the reduction of 3-nitrofuran or the direct amination of a furan precursor. Computational chemistry can be used to evaluate the feasibility and efficiency of these different pathways before they are attempted in the lab.

Furthermore, these models can be used to optimize reaction conditions. The effect of different catalysts, solvents, or substituent groups on the activation energies and reaction outcomes can be simulated. auburn.edu For instance, a computational study might show that a specific Lewis acid catalyst lowers the energy of a key transition state, thereby predicting an increase in the reaction rate. clockss.org This predictive power accelerates the development of efficient, high-yield syntheses for valuable chemical building blocks like this compound.

Structure Activity Relationship Sar and Ligand Design Principles for Furan 3 Amine Derivatives

Elucidation of Key Structural Features for Biological and Chemical Activity

The biological and chemical activity of furan-3-amine derivatives is dictated by specific structural features. The furan (B31954) nucleus acts as a crucial scaffold, and its interaction with biological targets is finely tuned by the nature and position of various substituents. orientjchem.org

The efficacy of compounds based on the this compound scaffold is highly sensitive to the substituents on both the furan ring and the amino group. researchgate.net Modifications at the 2-, 3-, and 5-positions of the furan ring have been shown to significantly alter the biological activity of these compounds. orientjchem.org

Electron-withdrawing groups, such as a nitro group, attached to the furan ring can enhance the bioactivity of certain derivatives. orientjchem.org For instance, in studies of nitrofuran analogues, the presence of a nitro-substituted furan ring was found to be essential for their antitubercular activity. aimspress.com Similarly, SAR studies on the furan-containing compound YC-1, an inhibitor of HIF-1 transcriptional activity, revealed that substitutions on the furan ring are critical. In this case, replacing the furan ring with other heterocycles like isoxazole (B147169) or pyrazole (B372694) resulted in a loss of inhibitory activity, highlighting the furan moiety's importance. Furthermore, ester derivatives at the R² position of the furan ring demonstrated better inhibitory ability than other groups. nih.gov

Modification of the amino group, often by converting it into an amide (carboxamide), is a common strategy to explore and optimize activity. Studies on furan-3-carboxamides have shown that these derivatives possess significant in vitro antimicrobial activity against various fungi and bacteria. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of this activity.

| Structural Modification | Effect on Biological Activity | Example Compound Class |

| Electron-Withdrawing Group (e.g., Nitro) on Furan Ring | Enhances antibacterial and anticancer activity. orientjchem.org | Nitrofurantoin Analogues aimspress.com |

| Substitution at Furan 5-Position | Critical for activity; ester groups can improve potency. nih.gov | YC-1 Derivatives nih.gov |

| Conversion of Amino Group to Carboxamide | Confers significant antimicrobial properties. nih.gov | Furan-3-carboxamides |

| Fluorine Substitution on Appended Rings | Can be particularly effective for cytoprotective activity. researchgate.net | Fluorinated Furan Derivatives |

This table summarizes the influence of key substituents on the biological activity of this compound derivatives based on published research findings.

The balance between the rigidity of the this compound scaffold and the conformational flexibility of its substituents is a critical factor in drug design. A rigid scaffold can pre-organize the key interacting groups into a conformation that is optimal for binding to a biological target, such as an enzyme's active site or a receptor. This can lead to higher affinity and selectivity.

Conversely, some degree of conformational flexibility is often necessary to allow for an "induced fit" interaction, where the molecule can adapt its shape to better complement the binding site. Research in enzyme design has shown that the delicate balance between protein flexibility and stability is crucial for catalytic activity and evolution. nih.gov This principle applies to small molecule ligands as well. For this compound derivatives, the planarity of the furan ring provides a rigid core, while the bonds to the amino group and other substituents allow for rotational freedom. Optimizing this balance is key to developing potent and selective bioactive molecules. The rigidity of the scaffold ensures a stable anchor, while the flexibility of side chains allows for the exploration of the binding pocket to achieve optimal interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of Furan-3-carboxamides and Related Compounds

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu These studies are instrumental in understanding the physicochemical properties that govern the efficacy of furan-3-carboxamides and related compounds, enabling the prediction of activity for newly designed molecules. nih.gov

Researchers have successfully developed QSAR models to predict the antimicrobial activity of furan-3-carboxamides. nih.gov These models are typically generated using statistical methods such as multiple linear regression (MLR) or partial least-squares (PLS) analysis. aimspress.com The process involves calculating a set of molecular descriptors for each compound in a series and then correlating these descriptors with their experimentally measured biological activity.

QSAR studies identify the key physicochemical parameters that are correlated with the biological activity of this compound derivatives. These parameters, or descriptors, can be broadly categorized as electronic, steric, hydrophobic, and topological.

A QSAR investigation into furan-3-carboxamides sought to establish a correlation between various physicochemical parameters and their observed antimicrobial activity. nih.gov Similarly, a comprehensive QSAR study on nitrofuran analogues identified 16 important descriptors from six different classes that influence antitubercular activity. aimspress.com These included constitutional descriptors (related to the molecular composition), topological descriptors (related to atomic connectivity), and functional group counts. The models indicated that the presence of a nitro-substituted furan ring was a critical feature for activity. aimspress.com

| Descriptor Class | Description | Relevance to this compound Derivatives' Activity |

| Constitutional | Describes the molecular composition (e.g., molecular weight, atom counts). | Influences overall size and bioavailability. |

| Topological | Describes atomic connectivity and molecular shape. | Correlates with how the molecule fits into a binding site. |

| Electronic | Describes the electron distribution (e.g., dipole moment, partial charges). | Governs electrostatic and hydrogen bonding interactions with the target. |

| Functional Group Counts | Quantifies the presence of specific chemical groups (e.g., nitro groups). | Can directly indicate features essential for the mechanism of action. aimspress.com |

| Atom-Centered Fragments | Describes the presence of specific substructures. | Helps identify key pharmacophoric elements. |

This interactive data table outlines the classes of physicochemical parameters used in QSAR studies and their importance in predicting the biological activity of this compound derivatives.

Rational Design and Synthesis of Bioactive this compound Analogues

Rational drug design is a strategy that utilizes the knowledge gained from SAR and QSAR studies to create new molecules with improved biological activity. nih.gov This approach moves beyond random screening to a more targeted and efficient process of drug discovery.

The insights from SAR analyses—identifying which substituents enhance or diminish activity—and the predictive power of QSAR models allow chemists to design novel this compound analogues with a higher probability of success. nih.gov For example, if QSAR models indicate that increased hydrophobicity and the presence of a hydrogen bond donor in a specific region of the molecule are beneficial, new analogues incorporating these features can be prioritized for synthesis.

An example of this approach is the design and synthesis of furan-pyrazole derivatives as analogues of the antibacterial drug Nitrofurantoin. researchgate.net By combining the furan scaffold with other heterocyclic moieties known for their biological activity, researchers rationally designed a new series of compounds. The synthesis of these designed molecules is a critical step, often requiring multi-step procedures to achieve the desired substitution patterns on the furan ring. researchgate.netscholaris.ca These newly synthesized compounds are then biologically evaluated, and the results are used to refine the SAR and QSAR models, creating an iterative cycle of design, synthesis, and testing that drives the optimization of lead compounds. nih.gov

Scaffold Hopping and Isosteric Replacements in Medicinal Chemistry

Scaffold hopping is a key strategy in drug design aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This approach is particularly useful for improving physicochemical properties, navigating existing patent landscapes, or discovering new interactions with a biological target. uniroma1.it A common technique within scaffold hopping is isosteric replacement, where an atom or group of atoms is exchanged for another with similar physicochemical properties. researchgate.netcambridgemedchemconsulting.com

For furan-based compounds, the furan ring itself is often a target for isosteric replacement. Common bioisosteres for the furan ring include other five-membered aromatic heterocycles like thiophene (B33073), pyridine, imidazole, and oxazole. researchgate.netmanchester.ac.uk These replacements maintain a similar core shape and size but alter electronic properties, metabolic stability, and hydrogen bonding capacity.

A clear example of this principle was demonstrated in the development of inhibitors for the enzyme NRH: quinone oxidoreductase 2 (NQO2). manchester.ac.uk A lead compound, a non-symmetrical furan-amidine, was a potent inhibitor. Researchers performed isosteric replacements of the furan ring to modulate the compound's properties, such as aqueous solubility. manchester.ac.uk The results, summarized in the table below, show that replacing the furan with imidazole, N-methylimidazole, oxazole, or thiophene led to a decrease in inhibitory potency, indicating that the furan ring was optimal for activity in this specific scaffold. manchester.ac.uk

| Compound | Isosteric Core | NQO2 Inhibition (IC50) |

| Furan-amidine 1 | Furan | Potent (baseline) |

| Imidazole analogue 4 | Imidazole | Increased IC50 |

| N-methylimidazole analogue 9 | N-methylimidazole | Increased IC50 |

| Oxazole analogue 13 | Oxazole | Increased IC50 |

| Thiophene analogue 19 | Thiophene | Increased IC50 |

Data sourced from a study on NQO2 inhibitors. manchester.ac.uk

Another example can be found in the structure-activity relationship studies of YC-1, an activator of soluble guanylate cyclase. nih.gov When the furan ring in a YC-1 derivative was replaced with other heterocycles, the biological activity was significantly altered. For instance, replacing the furan with an isoxazole or a 1H-pyrazole ring resulted in compounds with better inhibitory effects on platelet aggregation, demonstrating a successful scaffold hop. nih.gov

| Compound ID | Heterocyclic Core | Platelet Aggregation Inhibition (IC50) |

| 28b | Furan | 1.7 µM |

| 29a | Isoxazole | 0.9 µM |

| 29b | Isoxazole | 1.2 µM |

| 29c | Isoxazole | 1.5 µM |

| 29e | 1H-Pyrazole | 0.6 µM |

Data sourced from SAR studies on YC-1 derivatives. nih.gov

These examples underscore that while scaffold hopping from a furan core can lead to improved properties, the success of the replacement is highly dependent on the specific biological target and the intricate network of interactions within the binding site. manchester.ac.uknih.gov The furan oxygen's unique electronic and hydrogen-bonding characteristics are often critical for potent activity, and any replacement must be carefully considered. orientjchem.org

De Novo Design Approaches for Novel this compound Derivatives

De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. researchgate.net Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece. This approach can be particularly powerful for generating highly novel scaffolds that are not present in existing chemical databases.

For the this compound scaffold, de novo design could be implemented in several ways:

Fragment-Based Growth: A computational algorithm could begin with the this compound fragment placed in a known or predicted binding pocket of a target protein. The software would then explore ways to "grow" the molecule by adding new fragments from a pre-defined library of chemical building blocks. At each step, the newly generated structure is scored based on its predicted binding affinity, geometric fit, and drug-like properties. This iterative process can lead to the design of novel, potent, and synthetically accessible ligands.

Structure-Based Linking: If two or more fragments are known to bind at different locations within the target's active site, one of which could be a this compound derivative, de novo design programs can identify suitable chemical linkers to connect them. The algorithm proposes various linking moieties that satisfy the geometric and chemical constraints of the binding site, creating a single, more potent molecule.

Scaffold Replacement/Decoration: A known inhibitor's core could be computationally replaced with a this compound scaffold, and the algorithm would then optimize the side chains ("decorations") to maximize favorable interactions with the target. This blends principles of scaffold hopping with de novo optimization.

Biological Activity and Pharmacological Potential of Furan 3 Amine Derivatives

Antimicrobial Efficacy and Mechanistic Investigations

The furan-3-amine scaffold has proven to be a versatile template for the synthesis of novel antimicrobial agents. Derivatives incorporating this moiety have exhibited notable efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity of Furan-3-carboxamides and Other Derivatives

Furan-3-carboxamides, a key subclass of this compound derivatives, have shown considerable promise as antibacterial agents. ontosight.aiderpharmachemica.comnih.gov Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. ijabbr.comresearchgate.net For instance, certain furan-3-carboxamide (B1318973) derivatives have displayed significant in vitro antimicrobial activity against a panel of microorganisms. nih.gov

The antibacterial potency of these compounds is often influenced by the nature of substituents on the furan (B31954) ring and the carboxamide nitrogen. For example, a series of furan-3-carboxamides were synthesized and tested, with some exhibiting noteworthy activity. nih.gov Similarly, other furan derivatives, such as those derived from 3-aryl-3-(furan-2-yl)propanoic acid, have shown inhibitory effects against Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL. ijabbr.com Thiazole (B1198619) Schiff base derivatives containing a furan ring have also demonstrated excellent activity against Bacillus subtilis. plos.org

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Furan-3-carboxamides | Bacteria | Significant in vitro activity | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC of 64 µg/mL | ijabbr.com |

| Furan-containing thiazole Schiff bases | Bacillus subtilis | Excellent activity | plos.org |

Antifungal and Antiviral Properties of Furan-Based Scaffolds

The therapeutic potential of this compound derivatives extends to fungal and viral infections. ijabbr.comresearchgate.net A new series of 2-((1-(furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases have been synthesized and shown to possess significant antifungal activity. tandfonline.com Notably, compound 2i (4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol) was the most potent among the initial derivatives, and its Schiff base, 3o , demonstrated antifungal activity against Candida krusei and Candida parapsilosis comparable to the standard drug ketoconazole. tandfonline.com Other furan derivatives have also shown activity against Candida albicans. researchgate.netmdpi.com

In the realm of antiviral research, furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus. rsc.org Through systematic structure-activity relationship (SAR) studies, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) was identified as a highly active compound against the H5N1 virus, with an EC₅₀ value of 1.25 μM. rsc.org Furthermore, certain furan derivatives with a bis-THF ligand have demonstrated potent antiviral activity against HIV-1, with some showing more than a 10-fold improvement compared to darunavir. osti.gov

Molecular Interactions with Microbial Targets

The antimicrobial action of this compound derivatives is attributed to their interaction with specific molecular targets within microbial cells. nih.gov Molecular docking studies have been instrumental in elucidating these interactions. For instance, novel furan-azetidinone hybrids have been investigated as potential inhibitors of essential enzymes in E. coli, such as dihydrofolate reductase, DNA gyrase, and enoyl reductase. ijper.org The results suggested that compounds 4E and 4D are potential inhibitors of enoyl reductase. ijper.org

Another key target for antimicrobial agents is glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme crucial for the construction of microbial cell membranes. nih.gov Molecular docking studies of furan-derived chalcones and their pyrazoline derivatives have shown that these compounds can bind to the active site of GlcN-6-P synthase, suggesting a mechanism for their antimicrobial activity. nih.govresearchgate.net The interaction often involves pi-pi stacking between the ligand and the enzyme's active site residues. ijper.org

Anticancer and Antitumor Investigations of this compound Derivatives

This compound derivatives have garnered significant attention for their potential as anticancer agents. Numerous studies have highlighted their cytotoxic effects against various cancer cell lines and have begun to unravel the molecular mechanisms underlying their antineoplastic activity. ijabbr.com

In Vitro and In Vivo Cytotoxicity Studies against Tumor Cell Lines